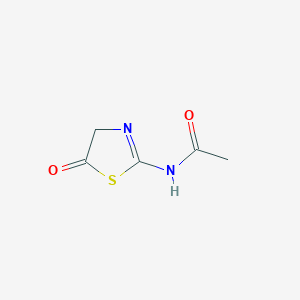![molecular formula C15H13N5S2 B13868858 7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 440639-75-8](/img/structure/B13868858.png)
7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with additional substituents including a methylsulfanylphenyl group and a thiophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of a pyrimidine derivative through the condensation of appropriate aldehydes and amines.
Introduction of the Tetrazole Ring: The pyrimidine derivative is then subjected to cyclization with azide compounds to form the tetrazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the substituents and specific ring systems.
Thienopyrimidines: These compounds contain a thiophene ring fused to a pyrimidine ring, similar to the thiophenyl group in the target compound.
Tetrazolopyrimidines: Compounds with a tetrazole ring fused to a pyrimidine ring, similar to the core structure of the target compound.
Uniqueness
7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the specific combination of substituents, including the methylsulfanylphenyl and thiophenyl groups
Propriétés
Numéro CAS |
440639-75-8 |
|---|---|
Formule moléculaire |
C15H13N5S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
7-(4-methylsulfanylphenyl)-5-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H13N5S2/c1-21-11-6-4-10(5-7-11)13-9-12(14-3-2-8-22-14)16-15-17-18-19-20(13)15/h2-9,13H,1H3,(H,16,17,19) |
Clé InChI |
DOOCMHYPBRXFIC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


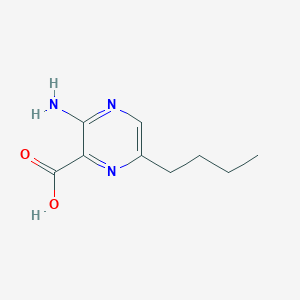

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
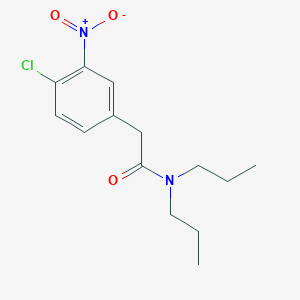
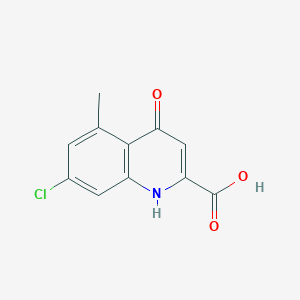
![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)

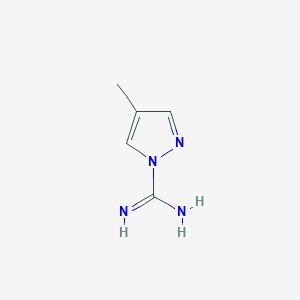

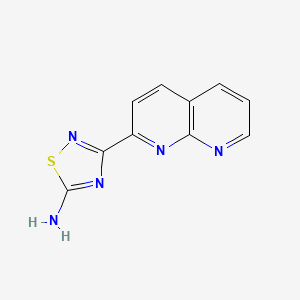
![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)


